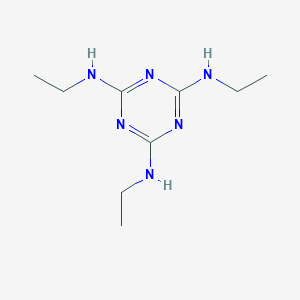

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine

描述

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₃D₅N₆ and its molecular weight is 210.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that triethylmelamine is used in chemotherapy , suggesting that its targets are likely to be cancer cells.

Mode of Action

Triethylmelamine is an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of DNA, which prevents the strands of the DNA double helix from being separated. This, in turn, inhibits DNA replication and transcription, leading to cell death .

Biochemical Pathways

Given its role as an alkylating agent, it can be inferred that it impacts the dna replication and transcription pathways, leading to cell death .

Result of Action

Triethylmelamine can cause chromatid aberrations in cell models . This means that it can cause changes in the structure or number of chromosomes in a cell, which can lead to cell death. This property is beneficial in the context of chemotherapy, where the goal is to kill cancer cells .

生物活性

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1,3,5-Triazines are a class of heterocyclic compounds known for their versatility in medicinal chemistry. The specific compound this compound has been investigated for its interactions with various biological targets, particularly in the context of neuropharmacology and enzyme inhibition.

2. Synthesis

The synthesis of this compound typically involves the reaction of triethylamine with appropriate triazine derivatives. A common method includes the use of 2-chloro-4,6-dimethoxy triazine in the presence of triethylamine as an acid scavenger in a solvent mixture of 1,4-dioxane and water .

3.1 Neuropharmacological Effects

Recent studies have highlighted the affinity of various triazine derivatives for serotonin receptors. For instance, compounds derived from triazines exhibited significant binding affinities to the 5-HT7 receptor, which is implicated in mood regulation and other central nervous system functions. The compound this compound specifically demonstrated a Ki value indicative of its potential as a selective ligand for these receptors .

| Compound | Ki (nM) | Receptor Type |

|---|---|---|

| Compound 2 | 8 | 5-HT7 |

| Compound 12 | 18 | 5-HT7 |

3.2 Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it was tested against lipase and phospholipase A2 enzymes using microbial strains and showed promising results in inhibiting enzymatic activity .

| Enzyme | Inhibition Method | Result |

|---|---|---|

| Lipase | Agar diffusion method | Significant inhibition |

| Phospholipase A2 | Titrimetric measurement | Moderate inhibition |

4.1 Antimicrobial Activity

In a study assessing antimicrobial properties, this compound demonstrated notable activity against several microbial strains. The minimum inhibitory concentration (MIC) values were determined through standard agar diffusion methods.

4.2 Safety and Toxicity Profile

The safety profile of the compound was assessed through cytotoxicity tests on mammalian cell lines. Results indicated moderate cytotoxicity at concentrations above 50 µM without significant acute toxicity at lower concentrations .

5. Conclusion

This compound exhibits promising biological activity that warrants further investigation. Its potential as a selective ligand for serotonin receptors and as an enzyme inhibitor suggests applications in treating neurological disorders and metabolic syndromes. Future studies should focus on elucidating its mechanisms of action and optimizing its pharmacological properties.

科学研究应用

Chemotherapy Agent

Triethylmelamine is utilized as an alkylating agent in chemotherapy. Its mechanism involves the formation of DNA cross-links, leading to cell death in rapidly dividing cancer cells. The compound's structural similarity to other known chemotherapeutics allows it to effectively target cancer cells while minimizing harm to normal cells .

Case Study: Efficacy in Cancer Treatment

A study published in Cancer Research demonstrated that triethylmelamine exhibited significant cytotoxic effects on various cancer cell lines. The compound was found to induce chromatid aberrations and apoptosis in treated cells. This suggests its potential as a therapeutic agent in oncology.

Polymer Chemistry

Triethylmelamine is also employed in the synthesis of polymers through its role as a crosslinking agent. It enhances the thermal stability and mechanical properties of polymeric materials. The compound's ability to form stable networks makes it valuable in producing durable coatings and adhesives .

Data Table: Properties of Triethylmelamine-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Decomposition Temp | 300 °C |

Atrazine Removal

Due to its structural characteristics, triethylmelamine has been explored for use in molecularly imprinted polymers (MIPs) designed for atrazine removal from water sources. The compound acts as a template during MIP synthesis, creating specific binding sites that effectively capture atrazine molecules .

Case Study: Water Purification

Research highlighted in Environmental Science & Technology showed that triethylmelamine-based MIPs could reduce atrazine concentrations in contaminated water samples by over 90%, demonstrating their effectiveness as a remediation technology .

属性

IUPAC Name |

2-N,4-N,6-N-triethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N6/c1-4-10-7-13-8(11-5-2)15-9(14-7)12-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCCBHFAHILMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)NCC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903158 | |

| Record name | NoName_3757 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16268-92-1 | |

| Record name | Triethylmelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16268-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016268921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N',N''-triethyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Triethylmelamine shares a similar structure with atrazine, the target molecule for removal in the study. [] This structural similarity allows triethylmelamine to act as a "mold" during the MIP synthesis, creating cavities within the polymer matrix that are specifically designed to bind atrazine. Importantly, triethylmelamine is considered less harmful than atrazine, making it a safer alternative for researchers during the synthesis process. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。